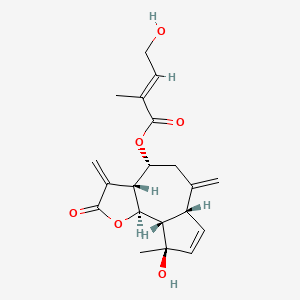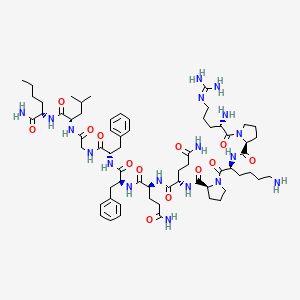
2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride
Vue d'ensemble
Description
2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride is a specialized compound utilized in biomedicine for the synthesis of various pharmaceuticals . It plays a crucial role in chemical reactions to form sulfonyl chlorides group required in specific drug creation protocols .
Molecular Structure Analysis
The molecular formula of 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride is C10H12Cl2O4S2 . Unfortunately, the search results do not provide specific details about its molecular structure.Applications De Recherche Scientifique
Synthesis of Complex Molecules
Compounds similar to 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride have been used in the synthesis of complex organic molecules, such as phthalocyanines and dicyanobenzenes. For instance, dicyanobenzene derivatives were prepared from dichloro-benzenedicarboxylic acid and further converted into octasubstituted phthalocyanines, demonstrating the utility of these compounds in synthesizing large, complex molecules with potential applications in materials science and catalysis (Wöhrle et al., 1993).
Catalysis and Organic Transformations
Another application area is in catalysis and organic transformations. For example, sulfonamide-substituted iron phthalocyanine, which shares functional groups with the compound of interest, has been designed to exhibit remarkable stability under oxidative conditions and used for the oxidation of olefins, highlighting the role of these compounds in facilitating chemical reactions (Işci et al., 2014).
Pharmaceutical and Biomedical Research
In the pharmaceutical and biomedical fields, similar compounds have been studied for their biological activities. For instance, novel guanidine derivatives were synthesized and evaluated for their inhibitory activity toward human carbonic anhydrase isozymes, showing potential as anticancer agents (Żołnowska et al., 2018). This suggests that 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride could also find applications in the design and synthesis of bioactive molecules.
Environmental and Analytical Chemistry
Moreover, related compounds have been used in environmental and analytical chemistry for studying the metabolism and toxicity of chlorinated compounds, which could imply the potential for 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride in environmental pollutant analysis and remediation efforts (Betts et al., 1955).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2,4,5,6-tetramethylbenzene-1,3-disulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O4S2/c1-5-6(2)9(17(11,13)14)8(4)10(7(5)3)18(12,15)16/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYQIYAYJJXKFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)S(=O)(=O)Cl)C)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride | |
CAS RN |
97997-76-7 | |
| Record name | 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6S)-6,7,8,9-Tetrahydro-6-hydroxy-6-hydroxymethyl-1-methylphenanthro[1,2-b]furan-10,11-dione](/img/structure/B1631251.png)
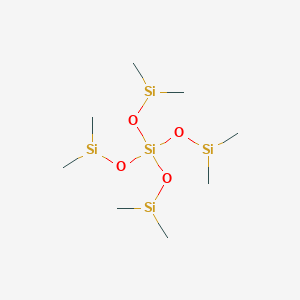



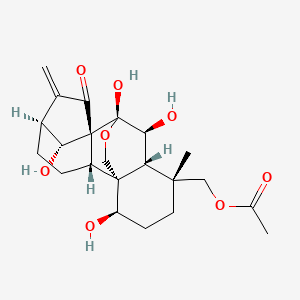
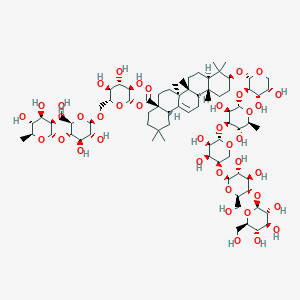


![Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate](/img/structure/B1631283.png)
